3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various cyclopropyl methyl bromide derivatives have been synthesized from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N . The reaction mechanism was discussed in the paper .Molecular Structure Analysis
While specific structural information for “3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile” is not available, a related compound, “3-Methyl-3-hexylcyclopropane-1,1,2,2-tetracarbonitrile”, has been analyzed. This molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 4 multiple bond(s), 5 rotatable bond(s), 4 triple bond(s), 1 three-membered ring(s), and 4 nitrile(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives .Scientific Research Applications
Chemical Reactions and Synthesis
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile exhibits diverse chemical reactivity, useful in synthetic organic chemistry. For example, it can react with water to produce a variety of complex molecules. Kayukov et al. (2012) explored the reaction of similar tetracarbonitriles with water, leading to products like 2-benzoyl-1,3-dicyanocyclopropane-1-carboxamide and other heterocyclic compounds, all retaining the three-membered ring structure (Kayukov et al., 2012).
Advanced Organic Synthesis Techniques
Innovative methods for synthesizing cyclopropane derivatives have been developed. Gholizadeh et al. (2020) reported a one-pot reaction to create organosilicon compounds from cyclopropyl benzyl bromide and tris(trimethylsilyl)methyllithium, leading to various derivatives including those with a tetracarbonitrile structure (Gholizadeh et al., 2020).
Intermediate for Pharmaceutical Synthesis
The compound has been utilized as an intermediate in pharmaceutical synthesis. Hou et al. (2016) demonstrated a method for synthesizing an intermediate crucial for developing a derivative of NVP-BEZ-235, a notable cancer drug, starting from 4-nitrobenzaldehyde (Hou et al., 2016).
Exploration of Cyclopropanes in Organic Electronics
The potential applications of 3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile extend to the realm of organic electronics. Karpov et al. (2016) developed a new synthesis methodfor polycyano-containing organic ligands, demonstrating the utility of cyclopropane derivatives in creating complex organic structures with potential applications in electronic materials (Karpov et al., 2016).
Novel Cycloaddition Reactions
Cycloaddition reactions of cyclopropane derivatives offer significant insights into synthetic methodologies. Wiering et al. (1985) investigated the cycloaddition of cyclopropyl ethers to tetracyanoethene, revealing complex reaction pathways and product formations, indicative of the intricate chemistry of these compounds (Wiering et al., 1985).
Role in Synthesizing Heterocyclic Compounds
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile can be used to synthesize various heterocyclic compounds, expanding its applicability in diverse chemical syntheses. For instance, Kayukova et al. (1998) utilized similar tetracarbonitrile compounds for creating heterocyclic structures, showcasing their role in generating complex molecules (Kayukova et al., 1998).
Future Directions
The future directions for research on “3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of suitable and economically competitive processes for the impressive synthesis of biologically active compounds is a central purpose in organic synthesis chemistry .
properties
IUPAC Name |
3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQSPOCQDQFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294828 | |
Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
CAS RN |
13017-69-1 | |
Record name | NSC98338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCG-2046 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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